molecular formula C11H11NO3 B1277637 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile CAS No. 4640-69-1

3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile

Cat. No. B1277637
CAS RN: 4640-69-1
M. Wt: 205.21 g/mol
InChI Key: JFSNSYKHZRHIGE-UHFFFAOYSA-N
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Patent
US06180653B2

Procedure details

3,4-Dimethoxybenzoylacetonitrile (3.6 g) was dissolved in ethanol (20 ml) to which was subsequently added hydrazine monohydrate (0.87 ml) under cooling with ice. The mixture was heated under reflux for 7 hours and allowed to cool. Then, the solvent was distilled away under a reduced pressure. The resultant residue was recrystallized from ethyl acetate to obtain the title compound (2.92 g) as colorless crystals (melting point: 124-125° C.).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:13]=1[O:14][CH3:15])[C:6]([CH2:8][C:9]#[N:10])=O.O.[NH2:17][NH2:18]>C(O)C>[NH2:10][C:9]1[CH:8]=[C:6]([C:5]2[CH:11]=[CH:12][C:13]([O:14][CH3:15])=[C:3]([O:2][CH3:1])[CH:4]=2)[NH:18][N:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
COC=1C=C(C(=O)CC#N)C=CC1OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.87 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled away under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC(=C1)C1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.92 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.